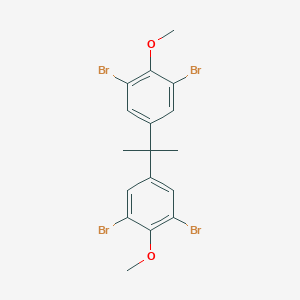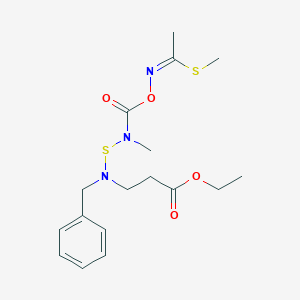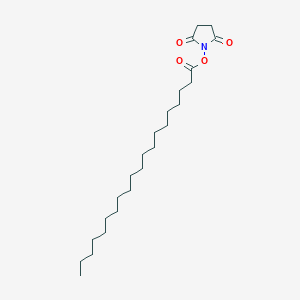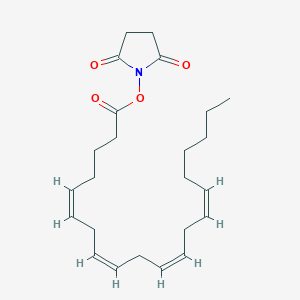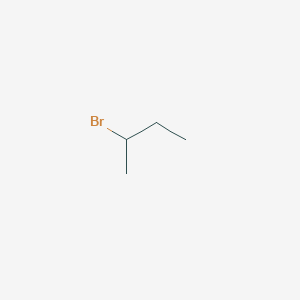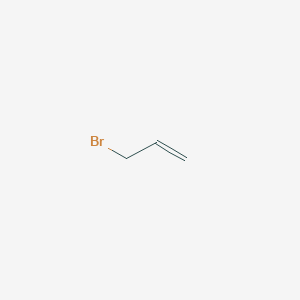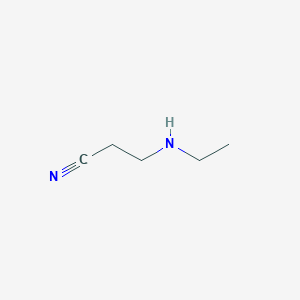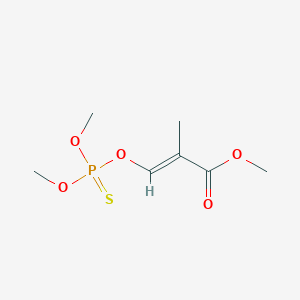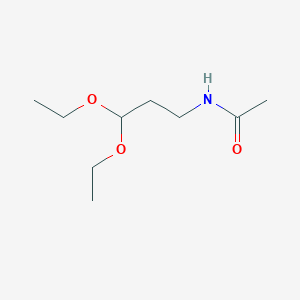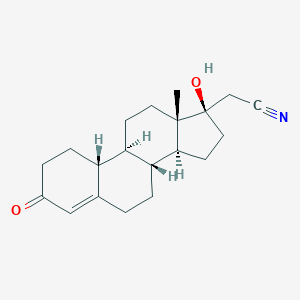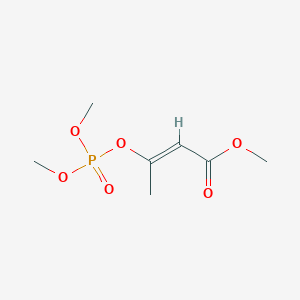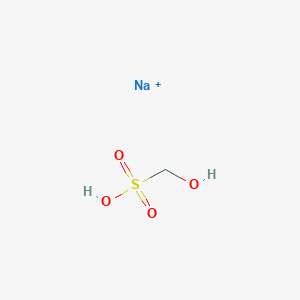
Natriumhydroxymethansulfonat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium hydroxymethanesulfonate is a chemical compound with the molecular formula CH₃NaO₄SThis compound is widely used in various industrial applications, particularly in the textile and dye industries, due to its reducing properties .
Wissenschaftliche Forschungsanwendungen
Sodium hydroxymethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reducing agent in organic synthesis and as a reagent for the preparation of sulfones.
Biology: It is employed in the study of reactive oxygen species and their role in biological systems.
Medicine: Research has explored its potential use in drug development due to its reducing properties.
Industry: It is widely used in the textile industry for bleaching and as a reducing agent in dyeing processes.
Wirkmechanismus
- Sodium hydroxymethanesulfonate undergoes decomposition in aqueous solution. It decomposes in three stages:
Mode of Action
Action Environment
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium hydroxymethanesulfonate can be synthesized through the reaction of sodium dithionite with formaldehyde in an aqueous solution. The reaction proceeds as follows: [ \text{Na}_2\text{S}_2\text{O}_4 + 2\text{CH}_2\text{O} + \text{H}_2\text{O} \rightarrow \text{HO-CH}_2\text{-SO}_3\text{Na} + \text{HO-CH}_2\text{-SO}_2\text{Na} ] This reaction is typically carried out at room temperature and results in the formation of sodium hydroxymethanesulfonate .
Industrial Production Methods: In industrial settings, sodium hydroxymethanesulfonate is produced by reacting sodium bisulfite with formaldehyde under controlled conditions. The reaction is conducted in a reactor where the temperature and pH are carefully monitored to ensure optimal yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium hydroxymethanesulfonate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reducing Reactions: Sodium hydroxymethanesulfonate is used with α-keto esters and α-keto amides under mild conditions to achieve chemoselective reductions.
Substitution Reactions: It reacts with alkyl halides and disulfides to form aryl alkyl sulfides under metal-free and strong-base-free conditions.
Major Products:
Reduction Products: α-Hydroxy esters and α-hydroxy amides.
Substitution Products: Aryl alkyl sulfides.
Vergleich Mit ähnlichen Verbindungen
- Sodium formaldehyde sulfoxylate
- Sodium dithionite
- Sodium bisulfite
Comparison: Sodium hydroxymethanesulfonate is unique due to its stability in aqueous solutions and its ability to act as both a reducing agent and a reagent for the preparation of sulfones. Unlike sodium dithionite, which is highly sensitive to oxygen, sodium hydroxymethanesulfonate is more stable and easier to handle .
Eigenschaften
CAS-Nummer |
870-72-4 |
|---|---|
Molekularformel |
CH4NaO4S |
Molekulargewicht |
135.10 g/mol |
IUPAC-Name |
sodium;hydroxymethanesulfonate |
InChI |
InChI=1S/CH4O4S.Na/c2-1-6(3,4)5;/h2H,1H2,(H,3,4,5); |
InChI-Schlüssel |
VKJQZSSBQZSTIM-UHFFFAOYSA-N |
SMILES |
C(O)S(=O)(=O)[O-].[Na+] |
Isomerische SMILES |
C(O)S(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
C(O)S(=O)(=O)O.[Na] |
Siedepunkt |
Decomposes |
Color/Form |
White solid |
| 870-72-4 | |
Physikalische Beschreibung |
DryPowder; Liquid |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
75-92-3 (Parent) |
Löslichkeit |
Soluble in water Soluble in methanol ... ethanol. |
Synonyme |
formaldehyde bisulfite formaldehyde bisulfite, monopotassium salt formaldehyde bisulfite, monosodium salt formaldehyde sodium bisulfite hydroxymethanesulfonate, sodium salt hydroxymethanesulfonic acid hydroxymethylsulfonate hydroxymethylsulphonate sodium hydroxymethanesulfonate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


